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Compound of Interest

Compound Name: 4-Chloro-2-(difluoromethyl)phenol

CAS No.: 1261647-92-0

Cat. No.: B1457693

Get Quote

Executive Summary & Comparison Scope
Target Molecule: 4-Chloro-2-(difluoromethyl)phenol CAS: [Not widely listed; treated as

specialized intermediate] Molecular Formula: C₇H₅ClF₂O

This guide provides a definitive spectroscopic framework for identifying 4-Chloro-2-
(difluoromethyl)phenol, a critical intermediate in the synthesis of agrochemicals and

pharmaceuticals where the difluoromethyl (-CHF₂) group acts as a lipophilic bioisostere for

hydroxyl or thiol groups.

The core challenge in characterizing this molecule is distinguishing it from its structural

analogs: the non-fluorinated precursor (4-Chlorophenol), the methylated analog (4-Chloro-2-

methylphenol), and the perfluorinated analog (4-Chloro-2-(trifluoromethyl)phenol). This guide

focuses on the unique vibrational signature of the -CHF₂ moiety, specifically the C–H stretching

frequency (~2970 cm⁻¹) and the C–F fingerprint, which serve as the primary differentiators.
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Theoretical Framework: The Vibrational Signature
The infrared spectrum of 4-Chloro-2-(difluoromethyl)phenol is governed by the interplay

between the phenol ring, the electron-withdrawing chlorine, and the unique electronic

environment of the difluoromethyl group.

The "Golden Marker": Difluoromethyl C–H Stretch
Unlike the trifluoromethyl (-CF₃) group, which is "silent" in the C–H stretching region, the

difluoromethyl (-CHF₂) group possesses a solitary C–H bond.

Frequency: The high electronegativity of the two geminal fluorine atoms stiffens the C–H

bond, shifting its stretching frequency to ~2970–3000 cm⁻¹.

Significance: This peak appears in a "window" between the standard aliphatic alkyl stretches

(2850–2960 cm⁻¹) and the aromatic C–H stretches (>3000 cm⁻¹). Observation of this weak-

to-medium band is the definitive confirmation of the -CHF₂ group over -CF₃.

Intramolecular Hydrogen Bonding (The Ortho Effect)
The ortho positioning of the -CHF₂ group relative to the hydroxyl (-OH) group introduces the

possibility of intramolecular interactions.

Interaction: O–H···F–C (Intramolecular H-bond).[1]

Spectral Consequence: While organic fluorine is a poor hydrogen bond acceptor compared

to oxygen or nitrogen, the proximity in the ortho position allows for a weak interaction.

Solid State (KBr/ATR): Intermolecular H-bonding dominates, resulting in a broad O–H

band at 3200–3400 cm⁻¹.

Dilute Solution (CCl₄): The weak intramolecular bond prevents free rotation, often resulting

in a sharp O–H peak slightly red-shifted (lower wavenumber) compared to a completely

free phenol, appearing around 3580–3600 cm⁻¹.

Comparative Spectral Analysis
The following table contrasts the target molecule with its most common "imposter" analogs.
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Table 1: Characteristic Peak Assignments &
Differentiators

Functional
Group Mode

Target: 4-

Chloro-2-

(difluoromethyl)

phenol

Analog A: 4-

Chlorophenol

Analog B: 4-

Chloro-2-

methylphenol

Analog C: 4-

Chloro-2-

(trifluoromethyl)

phenol

O-H Stretch

(Intermolecular)

3200–3400 cm⁻¹

(Broad)

3200–3400 cm⁻¹

(Broad)

3200–3400 cm⁻¹

(Broad)

3200–3400 cm⁻¹

(Broad)

Aromatic C-H

Stretch

3010–3090 cm⁻¹

(Weak)
3000–3100 cm⁻¹ 3000–3100 cm⁻¹ 3000–3100 cm⁻¹

Difluoromethyl C-

H Stretch

~2971 cm⁻¹

(Distinct,

Diagnostic)

ABSENT ABSENT ABSENT

Aliphatic C-H

Stretch

None (other than

CHF₂)
None

2860–2960 cm⁻¹

(Methyl group)
None

C-F Stretch

1050–1250 cm⁻¹

(Strong, Multi-

band)

ABSENT ABSENT

1100–1320 cm⁻¹

(Very Strong,

Broad)

C=C Ring

Stretch
1470–1600 cm⁻¹ 1470–1600 cm⁻¹ 1470–1600 cm⁻¹ 1470–1600 cm⁻¹

C-Cl Stretch 600–800 cm⁻¹ 600–800 cm⁻¹ 600–800 cm⁻¹ 600–800 cm⁻¹

1,2,4-Subst.

Pattern (OOP)

800–860 cm⁻¹ (2

adj H) & ~880

cm⁻¹ (1 iso H)

Para pattern

(800–860 only)

1,2,4-Subst.

Pattern

1,2,4-Subst.

Pattern
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Analyst Note: The critical distinction between the Target and Analog B (Methyl) is the C-F region

(1000-1250 cm⁻¹). The Methyl analog is transparent here, while the Target shows strong

absorption. The distinction between Target and Analog C (CF3) is the ~2971 cm⁻¹ C-H peak,

which is absent in the CF3 analog.

Experimental Protocol: Validated Identification
Workflow
Sample Preparation

Technique: Attenuated Total Reflectance (ATR) is recommended for rapid QA/QC.

Crystal Material: Diamond or ZnSe (Zinc Selenide). Note: Ensure the ZnSe crystal is not

etched if the sample is highly acidic, though phenols are generally weak acids.

Alternative (KBr Pellet): Use for higher resolution of the weak ~2971 cm⁻¹ band. Mix 1-2 mg

sample with 100 mg dry KBr.

Structural Validation Logic
The following decision tree illustrates the logic flow for confirming the identity of 4-Chloro-2-
(difluoromethyl)phenol using IR data.
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Unknown Sample Spectrum

Check 3200-3600 cm⁻¹
Broad Band Present?

Check 1000-1300 cm⁻¹
Strong C-F Bands?

Yes (Phenol)

Check 2850-2960 cm⁻¹
Strong Aliphatic C-H?

Yes (Present)

Likely 4-Chlorophenol
(No Fluorine)

No (Absent)

Check ~2970 cm⁻¹
Weak/Medium Sharp Band?

No (Weak/Absent)

Likely 4-Chloro-2-methylphenol
(Methyl Group Identified)

Yes (Strong Alkyl)

Likely 4-Chloro-2-(trifluoromethyl)phenol
(No CHF₂ C-H Stretch)

No (Absent)

CONFIRMED:
4-Chloro-2-(difluoromethyl)phenol

Yes (Present)

Click to download full resolution via product page

Figure 1: Logical decision tree for distinguishing 4-Chloro-2-(difluoromethyl)phenol from

structural analogs based on IR spectral features.

Detailed Spectral Interpretation
The High-Frequency Region (2800–3700 cm⁻¹)

O-H Stretch: In neat samples, this appears as a broad envelope centered at 3300 cm⁻¹. The

broadening confirms the phenolic nature and intermolecular hydrogen bonding.
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C-H Stretches:

Aromatic: Look for weak "shoulders" above 3000 cm⁻¹.

Difluoromethyl (The Key): Zoom in on the 2960–2980 cm⁻¹ region. You are looking for a

distinct, often sharp band that sits just below the aromatic region. This is the C–H bond of

the CHF₂ group.

Note: If you see strong bands at 2920 and 2850 cm⁻¹, the sample is likely the methyl

analog or contaminated with aliphatic impurities.

The Fingerprint Region (1000–1600 cm⁻¹)
C-F Stretches (1050–1250 cm⁻¹): The C–F bond is highly polar, resulting in intense

absorption. For the -CHF₂ group, these bands are often split or appear as a complex

multiplet, unlike the broader "blob" often seen with -CF₃ groups.

Aromatic Ring Modes (1470–1600 cm⁻¹): Typical "breathing" modes of the benzene ring.

The presence of peaks at ~1480 cm⁻¹ and ~1580 cm⁻¹ confirms the aromatic core.

C-O Stretch (~1220 cm⁻¹): A strong band characteristic of the phenol C–O single bond. This

may overlap partially with the C–F region, creating a very busy spectral zone between 1100

and 1300 cm⁻¹.

The Low-Frequency Region (<1000 cm⁻¹)
Out-of-Plane (OOP) Bending: The substitution pattern (1,2,4-trisubstituted) dictates the

bending vibrations of the remaining aromatic protons.

Two Adjacent Hydrogens (Positions 5,6): Expect a strong band in the 800–860 cm⁻¹

range.

Isolated Hydrogen (Position 3): Expect a weaker band around 880 cm⁻¹.

C-Cl Stretch: A band in the 600–800 cm⁻¹ region corresponds to the C–Cl stretch, though

this is often of lower diagnostic value due to the "forest" of ring deformation bands in this

region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C1570645&Mask=80
https://www.benchchem.com/product/b1457693/docs?utm_src=pdf-body#advanced-characterization-guide-ir-spectroscopy-of-4-chloro-2-difluoromethyl-phenol
https://pubchem.ncbi.nlm.nih.gov/compound/4-chloro-2-_difluoromethoxy_phenol
https://spectrabase.com/spectrum/4-Chloro-2-methyl-phenol
https://www.researchgate.net/publication/233526978
https://www.benchchem.com/product/b1457693?utm_src=pdf-custom-synthesis#bc-rfq
https://www.atmosp.physics.utoronto.ca/people/strong/papers/R28_2005_Waterland_JFlChem.pdf
https://www.benchchem.com/product/b1457693/docs#advanced-characterization-guide-ir-spectroscopy-of-4-chloro-2-difluoromethyl-phenol
https://www.benchchem.com/product/b1457693/docs#advanced-characterization-guide-ir-spectroscopy-of-4-chloro-2-difluoromethyl-phenol
https://www.benchchem.com/product/b1457693/docs#advanced-characterization-guide-ir-spectroscopy-of-4-chloro-2-difluoromethyl-phenol
https://www.benchchem.com/product/b1457693/docs#advanced-characterization-guide-ir-spectroscopy-of-4-chloro-2-difluoromethyl-phenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457693?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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